
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom, a methyl group, and a nitrile group
Méthodes De Préparation
The synthesis of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is then subjected to chlorination to introduce the chlorine atom at the desired position.
Nitrile Introduction: Finally, the nitrile group is introduced via a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile can be compared with similar compounds such as:
1-Chloro-4-methylcyclohexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Methylcyclohex-3-ene-1-carbonitrile:
1-Chloro-4-methylcyclohex-3-ene: Lacks the nitrile group, limiting its use in certain biological applications.
The presence of both the chlorine and nitrile groups in this compound makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
38381-47-4 |
|---|---|
Formule moléculaire |
C8H10ClN |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
1-chloro-4-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c1-7-2-4-8(9,6-10)5-3-7/h2H,3-5H2,1H3 |
Clé InChI |
UWWQUXFCQNPCNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




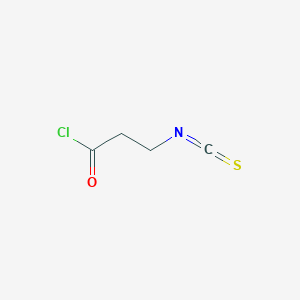
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
silane](/img/structure/B14672746.png)
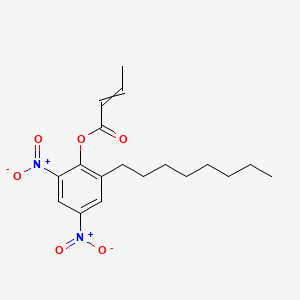
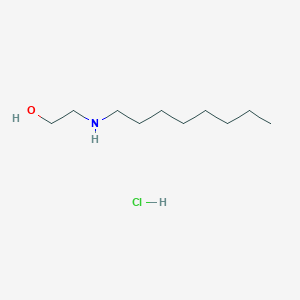

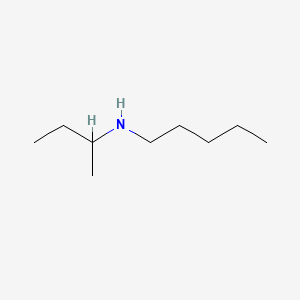
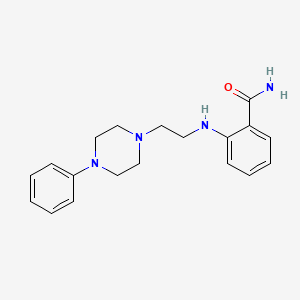

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)


